2-(3-Chlorophenoxy)cyclohexan-1-one
Description
2-(3-Chlorophenoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 3-chlorophenoxy substituent at the 2-position of the cyclohexane ring. However, its specific synthesis, reactivity, and biological activity require further investigation based on comparisons with structurally related compounds.
Properties
CAS No. |
59798-91-3 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2 |
InChI Key |
FSKPDCKEVRYILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of cyclohexanone, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenoxycyclohexanones.
Scientific Research Applications
2-(3-Chlorophenoxy)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Polarity: The 3-chlorophenoxy group in the target compound introduces electronegativity and moderate lipophilicity, contrasting with methoxy (MXE, ) or fluorine (Fluorexetamine, ), which alter electronic distribution and solubility.
Spectroscopic and Analytical Profiles
- NMR Spectroscopy: this compound: Expected aromatic proton signals near δ 7.0–7.5 ppm (3-chlorophenyl) and cyclohexanone carbonyl at ~208 ppm in ¹³C NMR (based on cyclohexanone analogs ). MXE: Aromatic protons at δ 6.8–7.3 ppm (3-methoxyphenyl) and ethylamino protons at δ 1.1–2.9 ppm . 2-MDCK: Distinct methylamino singlet at δ 2.3 ppm and o-tolyl methyl at δ 2.4 ppm .
- Mass Spectrometry: Fluorexetamine (C₁₄H₁₈FNO) shows a molecular ion peak at m/z 235.30 and fragments consistent with cleavage at the cyclohexanone ring .
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